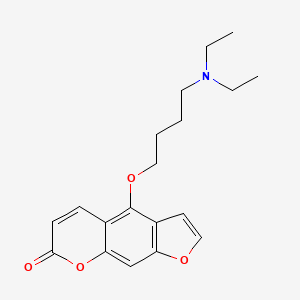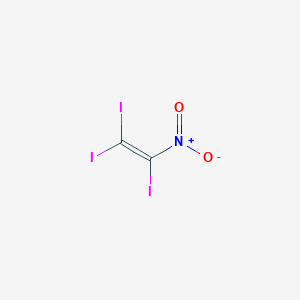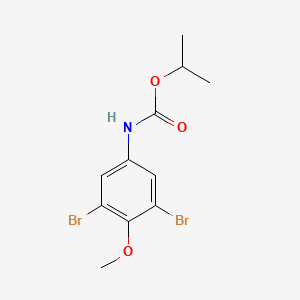![molecular formula C16H17BrN2O2 B14406571 5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide CAS No. 87056-42-6](/img/structure/B14406571.png)
5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide is a synthetic organic compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide typically involves the reaction of 1,5-naphthyridine derivatives with ethyl bromoacetate under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, followed by stirring at room temperature to complete the reaction . The product is then purified through washing with ethyl acetate and diethyl ether.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
化学反応の分析
Types of Reactions
5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine compounds with various functional groups.
科学的研究の応用
5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1,5-Naphthyridine: A basic naphthyridine structure without additional functional groups.
1,6-Naphthyridine: Another isomer with different nitrogen atom positions.
2-Ethoxy-1,5-naphthyridine: A similar compound with an ethoxy group at a different position.
Uniqueness
5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide is unique due to its specific substitution pattern and the presence of the bromide ion. This gives it distinct chemical and biological properties compared to other naphthyridine derivatives .
特性
CAS番号 |
87056-42-6 |
|---|---|
分子式 |
C16H17BrN2O2 |
分子量 |
349.22 g/mol |
IUPAC名 |
ethyl 2-(6H-benzo[c][1,5]naphthyridin-1-ium-5-yl)acetate;bromide |
InChI |
InChI=1S/C16H16N2O2.BrH/c1-2-20-15(19)11-18-10-12-6-3-4-7-13(12)16-14(18)8-5-9-17-16;/h3-9H,2,10-11H2,1H3;1H |
InChIキー |
NJLHDZROICNJFM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1CC2=CC=CC=C2C3=C1C=CC=[NH+]3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


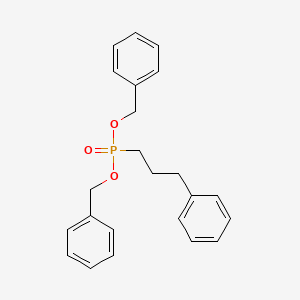



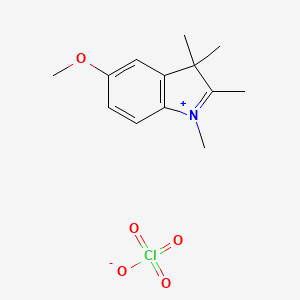



![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)

